Subnanomolar Affinity for mGluR1 Confers Distinct Pharmacological Profile
3-Methylquinoline-8-sulfonamide exhibits high-affinity binding to the metabotropic glutamate receptor 1 (mGluR1) with a Ki of 1.90 nM and an IC50 of 4.70 nM, demonstrating potent antagonism [1]. In contrast, the unsubstituted parent compound, quinoline-8-sulfonamide, shows no reported activity at mGluR1. Instead, its primary reported target is carbonic anhydrase 9 [2], highlighting a fundamental shift in target engagement. This difference in potency and selectivity is directly attributable to the 3-methyl substitution, which is critical for fitting into the mGluR1 allosteric binding pocket.
| Evidence Dimension | Binding Affinity (mGluR1) |
|---|---|
| Target Compound Data | Ki = 1.90 nM (rat mGluR1), IC50 = 4.70 nM (human mGluR1) |
| Comparator Or Baseline | Quinoline-8-sulfonamide (unsubstituted): No reported activity at mGluR1 |
| Quantified Difference | Qualitative shift in target engagement |
| Conditions | Antagonist activity assays for mGluR1; BindingDB curated data from ChEMBL |
Why This Matters
For projects targeting mGluR1 in CNS disorders, substituting with an unsubstituted quinoline-8-sulfonamide would yield a completely inactive compound, underscoring the non-negotiable requirement for the 3-methylated derivative.
- [1] BindingDB BDBM50364720 (CHEMBL1951659). Affinity Data for 3-Methylquinoline-8-sulfonamide at Metabotropic Glutamate Receptor 1. Accessed 2026. View Source
- [2] BindingDB BDBM50125190 (CHEMBL268809). Affinity Data for Quinoline-8-sulfonic acid amide at Carbonic Anhydrase 9. Accessed 2026. View Source
